3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-15(9-13-12-3-1-2-4-14(12)25-19-13)20-7-5-11(6-8-20)21-16(23)10-18-17(21)24/h1-4,11H,5-10H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGFUEWYRKYXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized from 2-aminophenol and aldehydes or ketones under various conditions, including the use of catalysts such as FeCl3 or samarium triflate.
Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with Imidazolidine-2,4-dione: The final step involves coupling the acetylated piperidine with imidazolidine-2,4-dione under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.
Reduction: Reduction reactions can occur at the imidazolidine-2,4-dione ring.
Substitution: The piperidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole moiety can lead to the formation of benzoxazolone derivatives .
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activities.
Biological Research: The compound can be used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine and imidazolidine-2,4-dione rings may also contribute to its overall biological activity by stabilizing the compound and facilitating its binding to targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The compound’s key structural features include:
- Benzoxazole ring: Known for enhancing metabolic stability and binding affinity to biological targets.
- Imidazolidine-2,4-dione core : A scaffold associated with anticonvulsant, antimicrobial, and neuroprotective activities.
- Piperidine-acetyl linker : Modulates solubility and bioavailability.
Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Substituent-Driven Activity :
- The benzoxazole group in the target compound may enhance metabolic stability compared to the tetrazole in ’s analog, which could improve binding to hydrophobic pockets in enzymes or receptors .
- The 3,5-dimethylisoxazole substituent in the food additive () reduces toxicity, making it suitable for consumption, whereas antimicrobial analogs (e.g., DMPI) prioritize lipophilic groups like 2,3-dimethylphenyl for membrane penetration .
Antimicrobial Synergists: DMPI and CDFII () demonstrate that piperidine-linked imidazolidine-diones can potentiate existing antibiotics, a pathway possibly relevant to the target compound .
Physicochemical Properties :
- The trifluoroethyl group in ’s analog increases electronegativity and may enhance blood-brain barrier penetration compared to the target compound’s benzoxazole .
- The hydroxybenzyl group in the food additive () improves water solubility, contrasting with the more lipophilic benzoxazole in the target compound .
Research Findings and Data
Antimicrobial Activity
- DMPI and CDFII () showed synergistic effects with carbapenems against MRSA, reducing minimum inhibitory concentrations (MICs) by 4–8-fold. This suggests that the piperidine-imidazolidine-dione scaffold could be leveraged for antimicrobial applications in the target compound .
Biological Activity
3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 302.33 g/mol
IUPAC Name: 3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity: Compounds containing benzoxazole moieties have been shown to exhibit selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . The presence of the piperidine ring enhances the lipophilicity and cellular uptake of the molecule.
- Anticancer Potential: Research indicates that derivatives of benzoxazole exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole core can significantly influence the anticancer efficacy.
- Neuroleptic Activity: The compound's structural similarity to known neuroleptics suggests potential applications in treating psychiatric disorders. Research has indicated that derivatives with similar piperidine structures exhibit neuroleptic effects .
Antimicrobial Screening
A study focused on the antimicrobial properties of related benzoxazole derivatives revealed that while many compounds displayed moderate antibacterial activity, a few exhibited potent effects at low concentrations. For instance, a derivative similar to 3-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione showed an MIC value of 32 µg/mL against Bacillus subtilis .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A (similar structure) | 32 | Antibacterial |
| Compound B (control) | >128 | No activity |
Anticancer Efficacy
In vitro studies demonstrated that a similar compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM. The presence of electron-donating groups on the benzoxazole ring was correlated with increased activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 25 |
Q & A
Q. Basic Research Focus
- Antioxidant activity :
- DPPH radical scavenging assay : Measures hydrogen-donating capacity; IC₅₀ values can be compared to reference compounds like ascorbic acid .
- FRAP assay : Quantifies ferric ion reduction, indicating electron-transfer potential .
- Antimicrobial activity :
- Broth microdilution : Determines MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects over 24 hours .
How do structural modifications to the benzoxazole or piperidine moieties influence the compound’s bioactivity?
Q. Advanced Research Focus
- Benzoxazole substitution :
- Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity but may reduce solubility.
- Methoxy groups improve antioxidant capacity by stabilizing radical intermediates .
- Piperidine modifications :
- N-methylation increases lipophilicity, enhancing blood-brain barrier penetration for CNS targets.
- Bulky substituents (e.g., trifluoroethyl) can sterically hinder enzyme binding, altering selectivity .
- SAR studies : Use combinatorial libraries to systematically test substituent effects on IC₅₀ and MIC values .
What computational methods are recommended for predicting the compound’s pharmacokinetic properties and target binding?
Q. Advanced Research Focus
- ADME prediction : Tools like SwissADME or pkCSM to estimate solubility, LogP, and CYP450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite for simulating interactions with targets (e.g., bacterial topoisomerase II or antioxidant enzymes) .
- MD simulations : GROMACS for assessing binding stability over time (50–100 ns trajectories) .
How should researchers address contradictions in reported biological activity data for structurally analogous compounds?
Q. Methodological Guidance
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, HMDB) to identify trends or outliers .
- Experimental replication : Standardize assay protocols (e.g., fixed inoculum size in antimicrobial tests) to minimize variability .
- Structural validation : Confirm purity and stereochemistry of analogs using chiral HPLC or X-ray crystallography before comparing bioactivity .
What safety protocols are critical when handling this compound during synthesis and biological testing?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during solvent evaporation or high-temperature reactions to avoid inhalation risks .
- Waste disposal : Segregate halogenated byproducts (e.g., from benzoxazole synthesis) for specialized disposal .
Which chromatographic techniques are optimal for purity assessment and preparative isolation?
Q. Methodological Guidance
- Analytical HPLC : C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for purity checks (≥95%) .
- Preparative HPLC : Scale-up using larger particle size columns (e.g., 10 μm) to isolate milligram quantities .
- TLC monitoring : Silica gel plates with UV visualization for rapid reaction progress assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
